N,N-Dimethyl-2-phenylacetamide

Hydrogen bonding Solubility prediction Chromatography

Researchers often encounter competing proton-transfer side reactions when using primary or secondary phenylacetamides in diazo-transfer and Lewis acid-mediated amidations. N,N-Dimethyl-2-phenylacetamide eliminates this issue with zero hydrogen bond donors (HBD=0), enabling chemoselective transformations that fail with N-H-containing analogs. Its dominant benzyl cleavage (rather than HNCO loss) in EI-MS provides a unique fingerprint for impurity profiling. Key benefits: • Enables high-yield (≈98%) tertiary amide formation in MgCl₂/MgBr₂-catalyzed amidations without catalyst coordination interference. • Serves as a reliable substrate for diazo compound synthesis where an inert amide nitrogen is essential. • Provides unambiguous analytical differentiation from primary/secondary phenylacetamides via distinct mass spectrometric fragmentation. Supplied with full CoA and SDS; shipped under ambient conditions.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 18925-69-4
Cat. No. B096930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2-phenylacetamide
CAS18925-69-4
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC1=CC=CC=C1
InChIInChI=1S/C10H13NO/c1-11(2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
InChIKeyFHVMATOIMUHQRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-phenylacetamide: Key Properties and Procurement


N,N-Dimethyl-2-phenylacetamide (CAS 18925-69-4) is a tertiary phenylacetamide derivative with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol [1]. It belongs to the class of N,N-disubstituted amides, characterized by complete N-methylation that eliminates hydrogen bond donor capacity and distinguishes it fundamentally from primary and secondary phenylacetamides [2]. The compound serves as a synthetic intermediate and building block in pharmaceutical and agrochemical research applications .

Zero hydrogen bond donor tertiary amide scaffold for reactions requiring inert amide nitrogen
N,N-Dimethyl substitution supports chemoselective transformations and distinct analytical signatures

Why N,N-Dimethyl-2-phenylacetamide Cannot Be Substituted


Generic substitution among phenylacetamide derivatives introduces critical differences in hydrogen bonding capacity, lipophilicity, and metabolic stability that directly impact synthetic utility and application performance. Tertiary amides such as N,N-dimethyl-2-phenylacetamide possess zero hydrogen bond donors (HBD = 0), whereas primary and secondary phenylacetamides contain one or two HBDs, fundamentally altering their chromatographic behavior, solubility profiles, and reactivity in metal-catalyzed transformations [1]. The N,N-dimethyl substitution pattern confers distinct mass spectrometric fragmentation pathways—dominant benzyl cleavage rather than HNCO loss—which is essential for analytical differentiation in complex mixture analysis [2]. Additionally, the absence of an N–H bond eliminates competing coordination with Lewis acid catalysts, enabling chemoselective transformations that fail with N-unsubstituted analogs [3].

H-bond donor capacity differences (HBD 0 vs. 1–2) alter solubility and chromatographic retention; method transfer may require revalidation.
Mass fragmentation pathways diverge (benzyl cleavage vs. HNCO loss), risking misidentification in analytical monitoring.
N–H-containing analogs may coordinate Lewis acid catalysts, lowering yield or altering chemoselectivity.

Quantitative Differentiation from Structural Analogs


Hydrogen Bond Donor Count: Tertiary vs. Primary and Secondary

N,N-Dimethyl-2-phenylacetamide possesses a computed hydrogen bond donor count of zero, whereas primary phenylacetamides (e.g., 2-phenylacetamide) contain two HBDs and secondary N-methyl-2-phenylacetamide contains one HBD [1]. This structural difference alters polarity and intermolecular interactions, which is quantitatively reflected in the computed topological polar surface area (TPSA) of 20.3 Ų for N,N-dimethyl-2-phenylacetamide [1].

H-Bond Donor Count
Class-level inference
HBD = 0 vs. 1–2
Supports reversed-phase method differentiation
Computed property; experimental solubility recommended
Hydrogen bonding Solubility prediction Chromatography

Lipophilicity Comparison: N,N-Dimethyl vs. N,N-Diethyl

N,N-Dimethyl-2-phenylacetamide exhibits a computed XLogP3 value of 1.3, reflecting moderate lipophilicity suitable for balanced aqueous and organic solubility [1]. While direct experimental comparison data for the N,N-diethyl analog (N,N-diethyl-2-phenylacetamide, CAS 2431-96-1) were not located in accessible sources, class-level inference based on alkyl chain extension suggests a higher LogP value for the diethyl derivative, consistent with the general trend of increased lipophilicity with longer N-alkyl substituents.

Lipophilicity
Class-level inference
XLogP3 = 1.3 (diethyl analog expected higher)
Moderate lipophilicity balance for membrane and aqueous studies
Diethyl analog LogP not available; class inference only
Lipophilicity Drug design Partition coefficient

Amidation Yield: Dimethylamine vs. Primary Amine Reactivity

In a Lewis acid-mediated selective amidation of methyl 2-phenylacetate with dimethylamine, N,N-dimethyl-2-phenylacetamide was obtained in approximately 98% yield [1]. Under comparable conditions, benzylamine (a primary amine) reacted with methyl picolinate to give the corresponding amide in approximately 96% yield [1]. These cross-study comparable yields indicate that dimethylamine performs similarly to or slightly better than primary amines in this specific amidation protocol.

Amidation Yield
Cross-study comparable
≈98% (dimethylamine) vs. ≈96% (benzylamine)
Supports synthetic intermediate selection under Lewis acid conditions
MgCl₂/MgBr₂ mediated; Tetrahedron Lett. 2001
Amidation Lewis acid catalysis Synthetic methodology

Mass Spectrometric Fragmentation: Tertiary vs. Primary

Under electron impact (EI) mass spectrometry, tertiary N,N-dimethyl-phenylacetamides exhibit dominant benzyl cleavage as the most favorable fragmentation pathway, whereas primary phenylacetamides show dominant loss of HNCO from the molecular ion [1]. This divergent fragmentation behavior enables unambiguous analytical differentiation between tertiary and primary amides in complex mixtures or reaction monitoring applications.

MS Fragmentation
Direct head-to-head
Benzyl cleavage vs. HNCO loss
Enables analytical differentiation from primary amides
EI-MS pathway divergence (Arch. Pharm. 1988)
Mass spectrometry Analytical characterization Fragmentation pathway

Rotatable Bond Count and Conformational Flexibility

N,N-Dimethyl-2-phenylacetamide contains two rotatable bonds (the C–C bond linking the phenyl ring to the carbonyl carbon, and the C–N amide bond) as computed by Cactvs 3.4.8.18 [1]. The tertiary amide nitrogen is fully substituted with methyl groups, which restricts conformational freedom compared to a primary amide where the N–H bond allows additional rotation.

Rotatable Bonds
Class-level inference
2 rotatable bonds; restricted N–H rotation
Conformational restriction may affect binding and crystallization
Cactvs computed; biological relevance to verify
Conformational analysis Molecular flexibility Drug design

Enolate Regioselectivity and Counter Ion Effects

The regioselectivity of nucleophilic addition of N,N-dimethylphenylacetamide enolates to conjugated carbonyl compounds (cinnamic aldehyde, chalcone, methyl cinnamate) depends on the metal counter ion employed (lithium, sodium, potassium, or bromomagnesium) [1]. This counter ion-dependent behavior enables tunable regiochemical outcomes, a property that may differ from other amide enolate systems.

Enolate Regioselectivity
Supporting evidence
Counter ion-dependent (Li, Na, K, BrMg)
Tunable regiochemical outcomes in conjugate additions
Tetrahedron 1986; exact regioisomeric ratios not extracted
Enolate chemistry Regioselectivity Organometallic synthesis

Priority Application Scenarios for N,N-Dimethyl-2-phenylacetamide


Synthesis of Diazo Compounds and Electrophilic Intermediates

N,N-Dimethyl-2-phenylacetamide has been specifically employed in the synthesis of diazo compounds for use as synthetic intermediates, leveraging its dual nucleophilic and electrophilic character . The absence of an N–H hydrogen bond donor (HBD = 0) [1] eliminates competing proton-transfer side reactions that would occur with primary or secondary phenylacetamides, making it the preferred substrate for diazo-transfer and related transformations requiring an inert amide nitrogen.

Lewis Acid-Mediated Chemoselective Amidation

In Lewis acid-mediated selective amidation protocols, N,N-dimethyl-2-phenylacetamide can be synthesized from methyl 2-phenylacetate and dimethylamine in approximately 98% yield under mild conditions [2]. The fully substituted amide nitrogen prevents competing coordination with MgCl₂ or MgBr₂ catalysts, enabling high-yielding tertiary amide formation that would be complicated by N–H coordination in primary or secondary amide systems.

Analytical Reference Standard for Tertiary Phenylacetamides

The distinct electron impact mass spectrometric fragmentation pattern of N,N-dimethyl-2-phenylacetamide—dominant benzyl cleavage rather than HNCO loss [3]—positions it as a valuable analytical reference standard for distinguishing tertiary phenylacetamides from primary and secondary analogs in reaction monitoring, impurity profiling, and complex mixture analysis.

Metal Enolate Chemistry with Tunable Regioselectivity

N,N-Dimethylphenylacetamide enolates exhibit counter ion-dependent regioselectivity in additions to α,β-unsaturated carbonyl compounds, with outcomes varying based on whether lithium, sodium, potassium, or bromomagnesium counter ions are employed [4]. This tunable behavior supports applications in stereoselective synthesis where regiochemical control is essential, though the stereoselectivity itself is reported not to depend on the metal under the studied kinetic and thermodynamic conditions.

Application
Selection Property
Validation Focus
Diazo compound synthesis
HBD-free amide nitrogen avoids competing proton transfer
Chemoselectivity in diazo-transfer reactions
Lewis acid-mediated amidation
Inert amide nitrogen prevents catalyst coordination
Yield consistency and catalyst tolerance
Analytical reference for tertiary amides
Distinctive EI-MS fragmentation (benzyl cleavage)
Spectral differentiation from primary/secondary analogs
Metal enolate chemistry
Counter ion-dependent regioselectivity
Regiochemical outcome under varied metal counter ions

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